molecular formula C23H22O4 B2483441 Methyl 2,4-Bis(benzyloxy)phenylacetate CAS No. 151255-80-0; 76064-16-9

Methyl 2,4-Bis(benzyloxy)phenylacetate

Cat. No.: B2483441
CAS No.: 151255-80-0; 76064-16-9
M. Wt: 362.425
InChI Key: UOBIGGKEPSUENK-UHFFFAOYSA-N
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Description

Methyl 2,4-Bis(benzyloxy)phenylacetate (CAS No. 151255-80-0) is a methyl ester derivative of phenylacetic acid substituted with two benzyloxy groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₂₃H₂₂O₄, with a molecular weight of 362.42 g/mol. The compound is characterized by its high purity (≥95%) and is commonly utilized in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals or agrochemicals due to its steric and electronic properties imparted by the benzyloxy groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIGGKEPSUENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate and Phenylacetate Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2,4-Bis(benzyloxy)phenylacetate 151255-80-0 C₂₃H₂₂O₄ 362.42 2,4-bis(benzyloxy)phenylacetate methyl ester
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Benzoic acid methyl ester
Methyl phenylacetate 101-41-7 C₉H₁₀O₂ 150.17 Phenylacetic acid methyl ester
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 Benzoic acid phenyl ester
Methyl 2,4-bis(bromomethyl)benzoate 63112-94-7 C₁₁H₁₀Br₂O₂ 352.01 2,4-bis(bromomethyl)benzoate methyl ester
Methyl 2-(2-(benzyloxy)phenyl)acetate 40525-65-3 C₁₆H₁₆O₃ 256.30 2-(benzyloxy)phenylacetic acid methyl ester

Structural Analysis

Substituent Effects :

  • This compound contains two benzyloxy groups , which enhance steric bulk and lipophilicity compared to simpler analogs like Methyl benzoate . This property makes it less soluble in polar solvents but more reactive in SN2 or coupling reactions.
  • Methyl 2,4-bis(bromomethyl)benzoate (CAS 63112-94-7) replaces benzyloxy groups with bromomethyl substituents, increasing electrophilicity and enabling nucleophilic substitution reactions .

Backbone Differences :

  • Methyl phenylacetate (CAS 101-41-7) features a phenylacetic acid backbone rather than a benzoate structure, reducing aromatic conjugation and altering reactivity in ester hydrolysis .

Phenyl benzoate (CAS 93-99-2) is primarily used as a plasticizer or fragrance component due to its simpler structure and lower steric hindrance .

Reactivity and Stability

  • Hydrolysis Resistance : this compound exhibits greater resistance to hydrolysis compared to Methyl benzoate due to electron-withdrawing benzyloxy groups stabilizing the ester linkage .
  • Thermal Stability : Branched derivatives like Methyl 2,4-bis(furan-2-yl)benzoate (CAS 1414029-43-8) show reduced thermal stability compared to benzyloxy-substituted analogs, likely due to weaker C-O bonds in furan rings .

Commercial Availability and Pricing

  • This compound is available at ≥95% purity, with suppliers like Combi-Blocks offering specialized catalog entries . In contrast, Methyl phenylacetate (CAS 101-41-7) is sold at lower costs (e.g., 250 mL for JPY 5,500) due to its widespread industrial use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,4-Bis(benzyloxy)phenylacetate, and how can its purity be validated?

  • Methodological Answer: A common approach involves esterification of the parent acid using methanol and catalytic sulfuric acid under reflux, followed by recrystallization from ethanol to isolate the product . For purity validation, High-Performance Liquid Chromatography (HPLC) with a C18 column (95% purity threshold) and nuclear magnetic resonance (¹H/¹³C-NMR) are critical to confirm structural integrity and detect benzyloxy group retention . Polar surface area (PSA) calculations (44.76 Ų) can further support spectroscopic data .

Q. How do researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer: Key properties include molecular weight (370.4 g/mol for a structurally similar benzoate ester), PSA, and solubility in organic solvents like methanol or ether . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while mass spectrometry (MS) confirms molecular ion peaks matching the formula C₂₃H₂₂O₅ .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound, particularly for scale-up?

  • Methodological Answer: Integrated microreactor systems (e.g., T-shaped mixers and microtube reactors) improve mixing efficiency and temperature control, reducing side reactions. For example, a four-step microreactor setup achieved 68% yield for a structurally analogous compound by precisely managing reagent addition rates and solvent gradients . Air-sensitive steps (e.g., using BuLi) require inert atmospheres (Ar/N₂) and anhydrous solvents to prevent hydrolysis .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer: Cross-validation with multiple techniques is essential. For instance, discrepancies in ¹H-NMR signals for benzyloxy groups (~4.8–5.2 ppm) may indicate incomplete deprotection or oxidation. Liquid Chromatography-Mass Spectrometry (LC-MS) can identify byproducts (e.g., hydrolyzed acids or residual dichlorophenoxy precursors), while X-ray crystallography clarifies ambiguous stereochemistry .

Q. What methodologies are recommended for studying the biological activity of this compound in absence of prior data?

  • Methodological Answer: Begin with in vitro assays targeting enzymes or receptors structurally related to its benzyloxy motifs (e.g., cytochrome P450 inhibition or kinase assays). Structure-activity relationship (SAR) studies can systematically modify the phenylacetate core or benzyloxy substituents to isolate bioactive moieties. Toxicity screening via MTT assays in cell lines (e.g., HepG2) provides preliminary safety data .

Q. How should air- or moisture-sensitive reagents (e.g., BuLi) be handled in reactions involving this compound?

  • Methodological Answer: Use Schlenk lines or gloveboxes for reagent transfer. For BuLi-mediated reactions (as in tetrakis(octyloxy)benzophenone synthesis), pre-dry solvents (e.g., ether) over molecular sieves and monitor reaction progress via FT-IR to detect intermediate enolates. Quench excess reagent with isopropanol at −78°C to avoid exothermic side reactions .

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